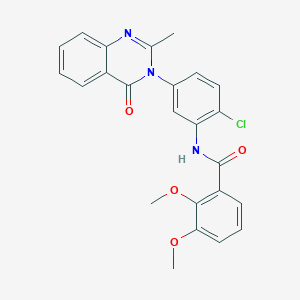

Methyl (2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl (2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylate is a useful research compound. Its molecular formula is C23H22O11 and its molecular weight is 474.418. The purity is usually 95%.

BenchChem offers high-quality Methyl (2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structure Analysis

Studies on similar complex molecules have focused on synthetic routes and structural analysis. For example, the synthesis and characterization of related compounds have been explored to understand their chemical properties and potential applications (Howarth & Harris, 1968; Yu et al., 2003). These studies often employ sophisticated techniques like NMR, X-ray diffraction, and chromatography for structural elucidation and to verify synthetic pathways.

Potential Therapeutic Applications

The exploration of therapeutic applications, particularly in the realm of neuroprotection and imaging, has been a significant area of interest. For instance, research on derivatives with potential neuroprotective properties has shown promising results in preclinical models, highlighting the compound's ability to cross the blood-brain barrier and accumulate in specific brain regions, suggesting its utility in neurological disorder studies (Yu et al., 2003).

Material Science and Engineering

In material science, the focus has been on understanding how such compounds can be used in the synthesis of new materials with desirable properties. The studies often delve into the mechanisms of reactions under various conditions, paving the way for the development of innovative materials with potential applications in technology and industry.

Advanced Glycation End-Products and Their Implications

The compound's relevance extends into biochemical research, particularly in studies concerning advanced glycation end-products (AGEs) and their implications in chronic diseases. Research in this area investigates the biochemical pathways involved in the formation of AGEs and their biological impacts, offering insights into potential therapeutic targets for managing conditions like diabetes and neurodegenerative diseases (Nemet et al., 2006).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the hydroxyl groups on the sugar moiety, followed by the coupling of the protected sugar with the appropriate chromene derivative. The protecting groups are then removed to yield the final product.", "Starting Materials": [ "D-glucose", "5-hydroxy-8-methoxy-4-oxo-2-phenylchromene-7-carboxylic acid", "DCC", "DMAP", "Methanol", "Acetic anhydride", "Pyridine", "Triethylamine", "Methanesulfonic acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Protection of the hydroxyl groups on the sugar moiety using acetic anhydride and pyridine", "Coupling of the protected sugar with 5-hydroxy-8-methoxy-4-oxo-2-phenylchromene-7-carboxylic acid using DCC and DMAP in methanol", "Deprotection of the hydroxyl groups using methanesulfonic acid", "Neutralization of the reaction mixture with sodium bicarbonate", "Extraction of the product using ethyl acetate", "Purification of the product using column chromatography" ] } | |

CAS-Nummer |

82475-01-2 |

Produktname |

Methyl (2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylate |

Molekularformel |

C23H22O11 |

Molekulargewicht |

474.418 |

IUPAC-Name |

methyl (2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylate |

InChI |

InChI=1S/C23H22O11/c1-30-19-14(33-23-18(28)16(26)17(27)21(34-23)22(29)31-2)9-12(25)15-11(24)8-13(32-20(15)19)10-6-4-3-5-7-10/h3-9,16-18,21,23,25-28H,1-2H3/t16-,17-,18+,21-,23+/m1/s1 |

InChI-Schlüssel |

RLTZGPOFLCHNNX-ACJCWMFTSA-N |

SMILES |

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)OC4C(C(C(C(O4)C(=O)OC)O)O)O |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Oxo-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2931291.png)

![3-(4-fluorobenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2931302.png)

![5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2931306.png)

![5-Methoxy-2-{[(5-methyl-3-isoxazolyl)amino]methyl}benzenol](/img/structure/B2931307.png)

![8-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2931309.png)

![7-Methoxybicyclo[3.2.0]heptan-6-amine](/img/structure/B2931310.png)

![3-benzyl-7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2931313.png)